molecular formula C14H22Cl2N2O2 B2788402 Methyl 4-[(piperidin-4-ylamino)methyl]benzoate dihydrochloride CAS No. 1233952-93-6

Methyl 4-[(piperidin-4-ylamino)methyl]benzoate dihydrochloride

Cat. No.: B2788402
CAS No.: 1233952-93-6
M. Wt: 321.24
InChI Key: PIZWCJYAPFMXDC-UHFFFAOYSA-N
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Description

Methyl 4-[(piperidin-4-ylamino)methyl]benzoate dihydrochloride: is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound is characterized by its molecular structure, which includes a benzene ring substituted with a methoxy group and a piperidin-4-ylamino group, further modified with dihydrochloride to enhance its solubility and stability.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with benzoic acid and piperidin-4-amine as the primary starting materials.

  • Reaction Steps:

    • Esterification: The carboxylic acid group of benzoic acid is first converted to its methyl ester using methanol in the presence of an acid catalyst.

    • Amination: The resulting methyl benzoate is then reacted with piperidin-4-amine to form the amide linkage.

    • Dihydrochloride Formation: The final step involves treating the amide with hydrochloric acid to form the dihydrochloride salt, enhancing its solubility and stability.

  • Industrial Production Methods:

    • Batch Process: The synthesis is often carried out in a batch process, where each step is performed sequentially in separate reaction vessels.

    • Purification: The final product is purified using crystallization techniques to remove impurities and obtain the desired compound in high purity.

Types of Reactions:

  • Oxidation: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

  • Reduction: The piperidin-4-ylamino group can be reduced to form piperidin-4-ylamine.

  • Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common Reagents and Conditions:

  • Oxidation: Nitric acid, sulfuric acid, and halogens (e.g., chlorine, bromine).

  • Reduction: Hydrogen gas and a metal catalyst (e.g., palladium on carbon).

  • Substitution: Strong nucleophiles (e.g., sodium hydroxide, potassium cyanide). Major Products Formed:

  • Nitrobenzene: (from nitration)

  • Piperidin-4-ylamine: (from reduction)

  • Substituted Methyl Benzoate: (from nucleophilic substitution)

Scientific Research Applications

Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a tool in biological studies to understand the interaction of piperidin-4-ylamino groups with biological targets. Medicine: Industry: Utilized in the production of various chemical products, including dyes, pigments, and polymers.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes or receptors. The piperidin-4-ylamino group can bind to specific sites on these targets, modulating their activity and leading to desired biological outcomes. The exact mechanism depends on the specific application and target involved.

Comparison with Similar Compounds

  • Methyl 4-[(pyridin-4-ylamino)methyl]benzoate dihydrochloride

  • Methyl 4-[(piperidin-4-yl)methyl]benzoate dihydrochloride

  • Methyl 4-[(piperidin-4-yl)ethoxy]benzoate dihydrochloride

Uniqueness: Methyl 4-[(piperidin-4-ylamino)methyl]benzoate dihydrochloride is unique due to its specific structural features, which include the presence of both the methoxy group and the piperidin-4-ylamino group. This combination provides distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

methyl 4-[(piperidin-4-ylamino)methyl]benzoate;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2.2ClH/c1-18-14(17)12-4-2-11(3-5-12)10-16-13-6-8-15-9-7-13;;/h2-5,13,15-16H,6-10H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIZWCJYAPFMXDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CNC2CCNCC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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